1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methylimidazolyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Sulfonylation: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base.
Formation of the Methylimidazolyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group and the sulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chlorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-[(3-Bromophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one: Similar structure but with a bromine atom instead of fluorine.
1-[(3-Methylphenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-18-9-14(17-11-18)24(22,23)20-6-5-19(15(21)10-20)8-12-3-2-4-13(16)7-12/h2-4,7,9,11H,5-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKJOEJRYYWZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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